molecular formula C16H18N4O2S B5580411 N,N-diethyl-4-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide

N,N-diethyl-4-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide

Cat. No.: B5580411
M. Wt: 330.4 g/mol
InChI Key: CMHQBUHKTAMWDR-UHFFFAOYSA-N
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Description

N,N-diethyl-4-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H18N4O2S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.11504700 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Mechanisms

The synthesis and applications of N,N-diethyl-4-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide and related compounds have been explored in various scientific studies, focusing on their potential in medicinal chemistry and other fields. A study by Rozentsveig et al. (2014) outlines a two-step regioselective synthesis method for imidazo[1,2-a]pyrimidin-3-ylsulfonamides, which does not typically produce the 2-yl analogs, suggesting a selective process via nucleophilic addition and subsequent cyclization with good yields. This study proposes a mechanism for the formation of these compounds, highlighting their potential utility in synthesizing heterocyclic derivatives (Rozentsveig et al., 2014).

Fookes et al. (2008) conducted research on the synthesis and biological evaluation of fluorine-substituted imidazo[1,2-a]pyridines for studying peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). The study found these compounds showed high affinity and selectivity for PBRs, underscoring the potential of this compound derivatives in the development of diagnostic and therapeutic agents for neurodegenerative disorders (Fookes et al., 2008).

Ren et al. (2000) described the design, synthesis, and structure-activity relationships of ALS inhibitors, including triazolopyrimidinesulfonamide and derivatives, indicating the role of these compounds in herbicidal activity. The research emphasizes the agricultural applications and the potential of imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide derivatives in developing new herbicides (Ren et al., 2000).

Zhu et al. (2017) explored a Cp*Rh(III)-catalyzed selective bis-cyanation of arylimidazo[1,2-α]pyridines, demonstrating the versatility of these compounds in organic synthesis. This methodology enables the production of cyanated imidazopyridines, which could have various applications in medicinal chemistry and material science (Zhu et al., 2017).

Biological Evaluation and Antiviral Applications

The biological evaluation of substituted imidazo[1,2-a]pyridines and pyrimidines for peripheral benzodiazepine receptor affinity highlights their potential in neurodegenerative disease research and diagnosis (Fookes et al., 2008). Additionally, the antimicrobial and antifungal activities of imidazo[1,2-a]pyridine derivatives, as studied by Pathan and Rahatgaonkar (2016), provide insights into their potential as antimicrobial agents, particularly as inhibitors of cytochrome P450 14α-sterol demethylase (CPY51) enzyme, suggesting a role in combating fungal infections (Pathan & Rahatgaonkar, 2016).

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, one compound has hazard statements H302,H312,H332 and precautionary statements P264,P270,P280,P301 + P312 + P330,P302 + P352 + P312,P363,P402 + P404,P501 .

Future Directions

Imidazo[1,2-a]pyrimidines have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . The potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored . Therefore, developing convenient synthetic methods for these compounds is very meaningful .

Properties

IUPAC Name

N,N-diethyl-4-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-3-20(4-2)23(21,22)14-8-6-13(7-9-14)15-12-19-11-5-10-17-16(19)18-15/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHQBUHKTAMWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.